molecular formula C12H30O13P4 B1221723 Hexaethyl tetraphosphate CAS No. 757-58-4

Hexaethyl tetraphosphate

Cat. No.: B1221723
CAS No.: 757-58-4
M. Wt: 506.25 g/mol
InChI Key: DAJYZXUXDOSMCG-UHFFFAOYSA-N
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Description

Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier.

Properties

CAS No.

757-58-4

Molecular Formula

C12H30O13P4

Molecular Weight

506.25 g/mol

IUPAC Name

diethoxyphosphoryl [diethoxyphosphoryloxy(ethoxy)phosphoryl] ethyl phosphate

InChI

InChI=1S/C12H30O13P4/c1-7-17-26(13,18-8-2)23-28(15,21-11-5)25-29(16,22-12-6)24-27(14,19-9-3)20-10-4/h7-12H2,1-6H3

InChI Key

DAJYZXUXDOSMCG-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC

Canonical SMILES

CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC

boiling_point

150 °C (decomposes)

Color/Form

Yellow liquid

density

1.26 to 1.28 at 25 °C/4 °C

melting_point

-40 °C

Key on ui other cas no.

757-58-4

physical_description

Hexaethyl tetraphosphate is a yellow liquid which is miscible in water. It is difficult to burn. It is toxic by skin absorption and inhalation. It is a mixture of ethyl phosphates and ethyl pyrophosphate. It decomposes at high temperatures. May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier.

shelf_life

Hydrolyzes rapidly in aq soln

solubility

Miscible with water and many organic solvents except kerosene
Very soluble in ethanol, acetone and benzene

vapor_pressure

2.1X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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